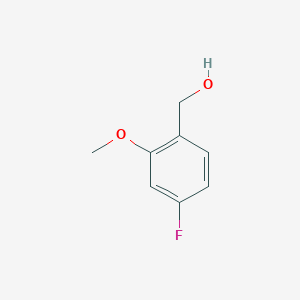

4-Fluoro-2-methoxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYORPJKBWEFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590682 | |

| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157068-03-6 | |

| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Spectroscopic Signature of 4-Fluoro-2-methoxybenzyl alcohol: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectral Characteristics of 4-Fluoro-2-methoxybenzyl alcohol.

This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No. 157068-03-6). Given the limited availability of experimental spectra for this specific compound, this document leverages established spectroscopic principles and comparative analysis with structurally related analogs to offer a robust, predictive characterization. This guide is intended to serve as a valuable resource for the identification, verification, and quality control of this compound in research and development settings.

Introduction

This compound is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. As with any specialty chemical, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and purity of such compounds. This guide presents a detailed, predicted spectral analysis to aid researchers in their work with this molecule.

The predictions herein are derived from a thorough examination of the spectral data of analogous compounds, including benzyl alcohol, 4-methoxybenzyl alcohol, 2-methoxybenzyl alcohol, and various fluorinated isomers. By understanding the electronic effects of the fluoro and methoxy substituents on the benzyl alcohol scaffold, we can anticipate the chemical shifts, vibrational frequencies, and fragmentation patterns with a high degree of confidence.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic, benzylic, methoxy, and hydroxyl protons.

Methodology for Spectral Prediction

The predicted chemical shifts (δ) and coupling constants (J) are based on the additive effects of the fluoro and methoxy substituents on the aromatic ring of benzyl alcohol. The electron-donating methoxy group and the electron-withdrawing but also electron-donating (through resonance) fluoro group will influence the electron density at each position on the ring, thereby affecting the chemical shifts of the attached protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 7.20 - 7.35 | Doublet of doublets (dd) | J(H-6, H-5) ≈ 8.5, J(H-6, F-4) ≈ 4.5 |

| H-5 | 6.65 - 6.80 | Triplet of doublets (td) | J(H-5, H-6) ≈ 8.5, J(H-5, H-3) ≈ 2.5, J(H-5, F-4) ≈ 8.5 |

| H-3 | 6.60 - 6.75 | Doublet of doublets (dd) | J(H-3, H-5) ≈ 2.5, J(H-3, F-4) ≈ 10.0 |

| -CH₂- | 4.60 - 4.75 | Singlet (may show coupling to OH) | - |

| -OCH₃ | 3.80 - 3.95 | Singlet | - |

| -OH | Variable (typically 1.5 - 2.5) | Broad Singlet | - |

Interpretation and Rationale

-

Aromatic Region: The aromatic protons are expected to appear in the range of δ 6.60-7.35 ppm. The proton at the 6-position (H-6) is anticipated to be the most downfield due to its proximity to the electron-withdrawing alcohol group and being ortho to the methoxy group. The protons at the 3 and 5-positions are expected to be more upfield due to the electron-donating effect of the methoxy group. The fluorine at position 4 will introduce characteristic H-F couplings.

-

Benzylic Protons: The methylene (-CH₂-) protons adjacent to the aromatic ring and the hydroxyl group are expected to appear as a singlet around δ 4.60-4.75 ppm.

-

Methoxy Protons: The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet at approximately δ 3.80-3.95 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration and temperature and is expected to be a broad singlet.

Hypothetical Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Methodology for Spectral Prediction

The predicted chemical shifts are based on established substituent effects on the benzene ring. The ipso-carbon attached to the fluorine will exhibit a large C-F coupling constant.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-4 (C-F) | 160.0 - 164.0 | ¹J(C-F) ≈ 245 |

| C-2 (C-OCH₃) | 157.0 - 160.0 | ³J(C-F) ≈ 8 |

| C-1 (C-CH₂OH) | 125.0 - 128.0 | ³J(C-F) ≈ 3 |

| C-6 | 128.0 - 131.0 | ⁴J(C-F) ≈ 3 |

| C-5 | 105.0 - 108.0 | ²J(C-F) ≈ 25 |

| C-3 | 100.0 - 103.0 | ²J(C-F) ≈ 21 |

| -CH₂- | 60.0 - 64.0 | - |

| -OCH₃ | 55.0 - 57.0 | - |

Interpretation and Rationale

-

Aromatic Carbons: The carbon directly bonded to the fluorine (C-4) is expected to be the most downfield and will appear as a doublet with a large one-bond C-F coupling constant. The carbon bearing the methoxy group (C-2) will also be significantly downfield. The carbons at positions 3 and 5 will be the most upfield due to the ortho and para electron-donating effects of the methoxy group.

-

Benzylic and Methoxy Carbons: The benzylic carbon (-CH₂-) is expected around δ 60.0-64.0 ppm, and the methoxy carbon (-OCH₃) around δ 55.0-57.0 ppm.

Hypothetical Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1580 - 1620 and 1450 - 1520 | Medium to Strong |

| C-O Stretch (alcohol) | 1000 - 1050 | Strong |

| C-O Stretch (aryl ether) | 1230 - 1270 (asymmetric) | Strong |

| C-F Stretch | 1100 - 1200 | Strong |

Interpretation and Rationale

-

Hydroxyl Group: A strong, broad absorption band between 3200 and 3500 cm⁻¹ is the hallmark of the O-H stretching vibration of the alcohol.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups will be just below 3000 cm⁻¹.

-

Aromatic Ring: The C=C stretching vibrations of the benzene ring will give rise to characteristic absorptions in the 1450-1620 cm⁻¹ region.

-

C-O and C-F Bonds: Strong absorptions corresponding to the C-O stretching of the alcohol and the aryl ether, as well as the C-F stretch, are expected in the fingerprint region (below 1300 cm⁻¹).

Hypothetical Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z Value | Predicted Identity | Interpretation |

| 156 | [M]⁺ | Molecular Ion |

| 139 | [M - OH]⁺ | Loss of hydroxyl radical |

| 125 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 109 | [M - CH₂OH - H]⁺ | Loss of hydroxymethyl radical and hydrogen |

| 97 | [C₆H₄FO]⁺ | Fragmentation of the benzyl group |

Interpretation and Rationale

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 156, corresponding to the molecular weight of C₈H₉FO₂.

-

Fragmentation Pattern: Benzyl alcohols are known to undergo characteristic fragmentation. The loss of a hydroxyl radical (17 amu) to give a peak at m/z 139 is a likely pathway. Cleavage of the methoxy group (31 amu) would result in a fragment at m/z 125. Further fragmentation of the aromatic ring and side chain will lead to other characteristic ions.

Hypothetical Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate a mass spectrum.

Visualizing the Data

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The presented data and interpretations are grounded in fundamental principles of spectroscopy and analysis of analogous structures. Researchers and scientists can use this guide as a reliable reference for the characterization of this compound, facilitating its use in further scientific endeavors. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always the gold standard.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Fluoro-2-methoxybenzyl alcohol

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Fluoro-2-methoxybenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this compound, offers a detailed assignment of its carbon signals, and presents a robust experimental protocol for acquiring high-quality ¹³C NMR data.

Introduction: Unraveling the Molecular Architecture

This compound is a substituted aromatic compound with a unique electronic environment shaped by the interplay of its functional groups: a fluorine atom, a methoxy group, and a hydroxymethyl group. ¹³C NMR spectroscopy serves as a powerful, non-destructive technique to probe the carbon framework of this molecule, providing invaluable insights into its structure and electronic properties. The chemical shift of each carbon atom is exquisitely sensitive to its local magnetic environment, which is modulated by the inductive and resonance effects of the substituents on the benzene ring. Understanding these effects is paramount for the accurate interpretation of the ¹³C NMR spectrum.

The presence of a strongly electronegative fluorine atom at the C4 position and an electron-donating methoxy group at the C2 position creates a distinct pattern of electron density distribution around the aromatic ring. This, in turn, dictates the shielding and deshielding of the individual carbon nuclei, resulting in a characteristic set of chemical shifts. This guide will systematically dissect these influences to provide a clear and authoritative assignment of the ¹³C NMR spectrum.

Theoretical Framework: The Influence of Substituents on ¹³C NMR Chemical Shifts

The chemical shifts of the aromatic carbons in this compound are primarily determined by the additive effects of the fluoro, methoxy, and hydroxymethyl substituents. These effects can be rationalized by considering their electronic properties.

-

Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong -I (negative inductive) effect, which withdraws electron density through the sigma framework, generally leading to a deshielding of the directly attached carbon (ipso-carbon) and, to a lesser extent, other carbons in the ring.[1] Conversely, it exhibits a +R (positive resonance) effect by donating its lone pair electrons into the π-system, which tends to shield the ortho and para carbons. The large electronegativity of fluorine results in a significant downfield shift for the carbon to which it is attached.

-

Methoxy (-OCH₃): The methoxy group is a classic electron-donating group. The oxygen atom is more electronegative than carbon, leading to a -I effect. However, its +R effect, stemming from the donation of an oxygen lone pair into the aromatic ring, is dominant.[2][3] This resonance effect increases electron density at the ortho and para positions, causing a notable upfield shift (shielding) of these carbons. The methoxy carbon itself typically resonates in the range of 55-60 ppm.[3]

-

Hydroxymethyl (-CH₂OH): The hydroxymethyl group is a weak electron-withdrawing group through a -I effect. Its impact on the aromatic ring's carbon chemical shifts is less pronounced compared to the fluoro and methoxy groups. The benzylic carbon (CH₂) signal is typically found in the range of 60-65 ppm, influenced by the electronegativity of the attached oxygen atom.[4][5]

The interplay of these substituent effects in a disubstituted benzene ring is not always perfectly additive due to potential interactions between the groups.[6] However, an analysis based on additivity principles provides a strong foundation for the initial assignment of the chemical shifts.

Predicted ¹³C NMR Chemical Shifts and Assignments

The predicted chemical shifts for the carbon atoms of this compound are presented in the table below. The numbering of the carbon atoms is as follows:

A diagram illustrating the numbering of carbon atoms in this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C1 | ~129-132 | Attached to the -CH₂OH group. Its chemical shift is influenced by both the ortho-methoxy and para-fluoro substituents. |

| C2 | ~150-153 | Attached to the electron-donating methoxy group, leading to a downfield shift. |

| C3 | ~102-105 | Ortho to the methoxy group and meta to the fluoro group, experiencing strong shielding from the methoxy group. |

| C4 | ~158-162 (d, ¹JCF ≈ 240-250 Hz) | Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant. |

| C5 | ~115-118 (d, ²JCF ≈ 20-25 Hz) | Meta to the methoxy group and ortho to the fluoro group, showing a smaller two-bond coupling to fluorine. |

| C6 | ~118-121 (d, ³JCF ≈ 7-9 Hz) | Ortho to the -CH₂OH group and meta to both the methoxy and fluoro groups, with a small three-bond coupling to fluorine. |

| -CH₂OH | ~60-64 | Benzylic carbon attached to an oxygen atom. |

| -OCH₃ | ~55-58 | Carbon of the methoxy group. |

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and the clear observation of all carbon signals, including quaternary carbons and those exhibiting carbon-fluorine coupling.

1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as a secondary internal reference. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on the sample's solubility.

-

Concentration: Prepare a solution of this compound with a concentration of 50-100 mg/mL in the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal reference standard (0 ppm).

-

NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.

-

Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure the stability of the chemical shifts.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to 1-2 seconds to ensure good resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial for quantitative analysis and the observation of quaternary carbons, which often have longer relaxation times.

-

Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the less abundant ¹³C isotope.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts.

-

3. Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual solvent signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

References

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Studies of 13C n.m.r. substituent chemical shifts of disubstituted benzenes using multivariate data analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. 4-Fluorobenzyl alcohol(459-56-3) 13C NMR spectrum [chemicalbook.com]

- 8. Benzyl alcohol(100-51-6) 13C NMR spectrum [chemicalbook.com]

- 9. 4-Methoxybenzyl alcohol(105-13-5) 13C NMR spectrum [chemicalbook.com]

Mass spectrometry fragmentation of 4-Fluoro-2-methoxybenzyl alcohol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-2-methoxybenzyl alcohol

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct fragmentation pathways observed under both Electron Ionization (EI) and Electrospray Ionization (ESI). By examining the influence of the fluoro, methoxy, and benzyl alcohol functional groups, we elucidate the primary cleavage mechanisms and the formation of characteristic fragment ions. This guide combines theoretical principles with practical, field-proven experimental protocols, offering a self-validating framework for the identification and structural characterization of this and structurally related compounds. All mechanistic discussions are supported by authoritative references, and key data is presented in clear, accessible formats, including detailed tables and visual pathway diagrams.

Introduction: The Compound and the Context

This compound (Molecular Formula: C₈H₉FO₂, Monoisotopic Mass: 156.0586 Da) is a substituted aromatic alcohol with applications in synthetic organic chemistry and as a building block in pharmaceutical development. Its structural characterization is paramount for quality control and reaction monitoring. Mass spectrometry is an indispensable tool for this purpose, providing not only molecular weight information but also a detailed structural fingerprint through controlled fragmentation.

The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral losses.[1] The structure of this compound presents a compelling case study, featuring:

-

A benzyl alcohol moiety , which typically undergoes α-cleavage and dehydration.[2]

-

A methoxy group , an electron-donating substituent that can influence charge localization and fragment via loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[3]

-

A fluorine atom , a highly electronegative substituent that directs fragmentation and can be lost as a fluorine radical (•F) or hydrogen fluoride (HF).[4]

This guide will systematically deconstruct the fragmentation patterns resulting from these structural features under different ionization conditions.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (70 eV) is a high-energy technique that generates a radical cation (M•⁺) and induces extensive fragmentation.[5] The resulting mass spectrum is a complex but highly reproducible fingerprint useful for library matching and structural elucidation. For this compound, the molecular ion peak is expected at m/z 156.

Primary Fragmentation Mechanisms under EI

The initial energetic molecular ion [C₈H₉FO₂]•⁺ (m/z 156) is the precursor to a cascade of fragmentation events. The primary pathways are driven by the stabilization of charge in the resulting fragment ions.

-

α-Cleavage (Loss of •H): A common pathway for benzyl alcohols is the cleavage of a C-H bond at the benzylic carbon.[6] This results in the loss of a hydrogen radical to form a highly stable, resonance-stabilized oxonium ion at m/z 155 . This is often a very prominent peak in the spectra of benzyl alcohols.

-

Loss of Hydroxyl Radical (•OH): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, forming a fluorinated methoxybenzyl cation at m/z 139 .

-

Loss of Methoxyl Radical (•OCH₃): Benzylic cleavage can also result in the loss of the methoxy group as a radical, yielding an ion at m/z 125 .

-

Formation of the Tropylium Ion Analogue: A hallmark of many benzyl compounds is the formation of a tropylium or substituted tropylium ion.[4] Loss of the •CH₂OH group from the molecular ion would lead to a fluorinated methoxy-substituted phenyl cation at m/z 125 . Rearrangement followed by loss of CO from the m/z 155 ion is another potential route that leads to complex aromatic cluster ions.[7][8]

Visualizing the EI Fragmentation Pathway

The relationships between these key fragments are illustrated in the diagram below.

Caption: Proposed EI fragmentation pathway for this compound.

Tabulated EI Fragmentation Data

| m/z | Proposed Ion Structure | Neutral Loss | Notes |

| 156 | [C₈H₉FO₂]•⁺ | - | Molecular Ion (M•⁺) |

| 155 | [C₈H₈FO₂]⁺ | •H | α-Cleavage, formation of a stable oxonium ion. Likely a major peak. |

| 139 | [C₈H₈FO]⁺ | •OH | Loss of the hydroxyl radical. |

| 125 | [C₇H₆FO]⁺ | •CH₂OH | Loss of the hydroxymethyl group, forming a fluoromethoxy-phenyl cation. |

| 125 | [C₈H₉F]⁺ | •OCH₃ | Loss of the methoxy radical. |

| 111 | [C₇H₄FO]⁺ | CO from 139 | Loss of carbon monoxide from the m/z 139 fragment. |

| 97 | [C₆H₆F]⁺ | CO from 125 | Loss of carbon monoxide from the m/z 125 fragment. |

ESI-MS/MS Fragmentation Pathway

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode.[5] These even-electron ions have low internal energy and do not fragment extensively in the source.[5][9] Therefore, tandem mass spectrometry (MS/MS), through Collision-Induced Dissociation (CID), is required to induce fragmentation and obtain structural information.

Primary Fragmentation Mechanisms under ESI-MS/MS

The precursor ion for MS/MS analysis will be the protonated molecule at m/z 157 . The fragmentation of even-electron ions follows different rules than the radical cations from EI, primarily involving the loss of stable neutral molecules.[5][9]

-

Loss of Water (H₂O): The most common and facile fragmentation pathway for protonated benzyl alcohols is the neutral loss of water (18 Da).[2][10] This leads to the formation of a resonance-stabilized benzyl cation at m/z 139 . This is expected to be the base peak in the MS/MS spectrum.

-

Loss of Formaldehyde (CH₂O): The methoxy group can facilitate the loss of formaldehyde (30 Da) from the protonated molecular ion, resulting in a fragment at m/z 127 .

-

Sequential Fragmentation: The primary fragment ion at m/z 139 can undergo further fragmentation. A characteristic loss for methoxy-substituted aromatic compounds is the elimination of carbon monoxide (CO, 28 Da), which would produce a fragment ion at m/z 111 .[3]

Visualizing the ESI-MS/MS Fragmentation Pathway

The sequential fragmentation cascade from the protonated molecule is depicted below.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Tabulated ESI-MS/MS Fragmentation Data

| Precursor m/z | Product m/z | Proposed Ion Structure | Neutral Loss | Notes |

| 157.06 | 139.05 | [C₈H₈FO]⁺ | H₂O | Facile loss of water, expected base peak. |

| 157.06 | 127.05 | [C₇H₈FO]⁺ | CH₂O | Loss of formaldehyde from the methoxy and benzyl groups. |

| 139.05 | 111.04 | [C₇H₄FO]⁺ | CO | Loss of carbon monoxide from the primary fragment ion. |

Experimental Protocols

To ensure reproducibility and generate high-quality data, the following validated protocols are recommended.

Protocol for GC-EI-MS Analysis

This protocol is designed for the qualitative analysis and structural confirmation of this compound.

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of the compound in methanol or ethyl acetate.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

-

-

Gas Chromatography (GC) Method:

-

System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (20:1 ratio).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Method:

-

System: Agilent 5977B MSD or equivalent single quadrupole MS.[11]

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

Protocol for LC-ESI-MS/MS Analysis

This protocol is optimized for generating the characteristic precursor-product ion transitions for the compound.

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of the compound in methanol.

-

Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL for infusion or LC-MS injection.

-

-

Liquid Chromatography (LC) Method:

-

System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Injection Volume: 2 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Method:

-

System: Sciex Triple Quad 6500+ or equivalent tandem MS.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 55 psi.

-

Curtain Gas: 35 psi.

-

IonSpray Voltage: 5500 V.

-

Temperature: 500 °C.

-

MS1 Scan: Scan for the precursor ion at m/z 157.06.

-

Product Ion Scan: Select m/z 157.06 as the precursor and scan for product ions from m/z 50-160.

-

Collision Energy (CE): Optimize CE for the transition 157.1 -> 139.1 (start with CE = 20 V).

-

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the interplay of its functional groups. Under EI conditions, the fragmentation is extensive, driven by the formation of stable radical cations and oxonium ions, with key fragments at m/z 155, 139, and 125. Under softer ESI conditions coupled with MS/MS, fragmentation proceeds from the protonated molecule (m/z 157) through the facile neutral loss of water to produce a dominant fragment at m/z 139. Understanding these distinct, reproducible pathways is crucial for the unambiguous identification and structural elucidation of this molecule in complex matrices. The protocols and data presented herein provide a robust and authoritative framework for researchers in the field.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. whitman.edu [whitman.edu]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation of different functional groups | PPTX [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

FT-IR analysis of 4-Fluoro-2-methoxybenzyl alcohol

An In-Depth Technical Guide to the FT-IR Analysis of 4-Fluoro-2-methoxybenzyl alcohol

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using Fourier Transform Infrared (FT-IR) Spectroscopy. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple procedural outline to deliver an in-depth interpretation of the vibrational signatures of this multifunctional molecule. We will explore the theoretical underpinnings of the expected spectral features, present a robust experimental protocol based on Attenuated Total Reflectance (ATR), and conduct a detailed peak-by-peak analysis. The causality behind experimental choices and spectral interpretations is emphasized throughout, ensuring a thorough understanding of how FT-IR serves as a powerful tool for structural elucidation and identity confirmation.

Introduction: The Molecule and the Method

1.1. The Significance of this compound

This compound is a substituted aromatic alcohol of interest in synthetic organic chemistry. Its unique combination of a primary alcohol, a methoxy ether, a fluoro substituent, and an aromatic ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its reactivity and physical properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

1.2. FT-IR Spectroscopy as a Primary Analytical Tool

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rock.[3] The resulting absorption spectrum acts as a unique molecular "fingerprint," providing definitive evidence for the presence or absence of key functional groups.[2] Its speed, non-destructive nature, and high information content make FT-IR an ideal first-line method for confirming the identity and purity of compounds like this compound.[4]

Molecular Structure and Predicted Vibrational Signatures

A successful spectral interpretation begins with a clear understanding of the molecule's structure and the expected vibrational frequencies of its constituent bonds.

Caption: Molecular structure of this compound.

The key functional groups and their expected FT-IR absorption regions are:

-

Alcohol O-H Bond: The hydroxyl group (-OH) is expected to produce a very strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[5][6] In a pure liquid or solid state, nearly all molecules are hydrogen-bonded, leading to this broadening effect.[7]

-

Aromatic C-H Bonds: The C-H bonds on the benzene ring will exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9] This is a key diagnostic feature to distinguish aromatic (sp²) C-H from aliphatic (sp³) C-H bonds.

-

Aliphatic C-H Bonds: The methylene (-CH₂) and methoxy (-OCH₃) groups contain sp³ hybridized C-H bonds. Their stretching vibrations are expected to appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[10][11]

-

Aromatic C=C Bonds: The carbon-carbon double bonds within the aromatic ring give rise to a series of sharp, moderate-intensity absorptions in the 1600-1450 cm⁻¹ region.[8][10] The specific pattern of these peaks can sometimes give clues about the substitution pattern.

-

C-O Bonds: The molecule contains two distinct C-O single bonds.

-

C-F Bond: The carbon-fluorine stretch is known to produce a strong absorption, but its position can vary significantly based on the molecular environment. For aryl fluorides, this band is typically found in the 1250-1000 cm⁻¹ range, often overlapping with other strong absorptions in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)

For a liquid or solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires virtually no sample preparation, is fast, and yields high-quality, reproducible spectra.[14]

Caption: Standard workflow for FT-IR data acquisition using ATR.

3.1. Instrumentation and Parameters

-

Spectrometer: A benchtop FT-IR spectrometer.

-

Accessory: Single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.

-

Detector: Deuterated Triglycine Sulfate (DTGS) detector.

-

Wavenumber Range: 4000 – 400 cm⁻¹.

-

Resolution: 4 cm⁻¹. This is sufficient to resolve the key functional group bands without excessive noise.

-

Scans: 32 scans co-added. This provides an excellent signal-to-noise ratio for a strong absorber.

3.2. Step-by-Step Methodology

-

Preparation: Ensure the diamond crystal of the ATR accessory is impeccably clean. Wipe with a solvent-moistened cloth (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This step is crucial as it measures the instrument and environmental response (e.g., atmospheric H₂O and CO₂), which will be ratioed out from the sample spectrum.

-

Sample Application: Place a small amount of this compound directly onto the center of the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure intimate contact between the sample and the crystal surface.

-

Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background.

-

Data Processing: The instrument software automatically performs the Fourier transform and ratios the sample spectrum against the background to produce the final absorbance spectrum. A baseline correction may be applied to correct for any sloping baseline.

Spectral Analysis and Discussion

The following is a detailed interpretation of the expected FT-IR spectrum of this compound, broken down by region.

The Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region is dominated by stretching vibrations and is the most diagnostic for identifying key functional groups.

-

3340 cm⁻¹ (strong, very broad): This band is the unmistakable signature of the O-H stretching vibration from the alcohol group. Its significant breadth is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states, smearing the absorption over a wide range.[5][7][15]

-

3070 cm⁻¹ & 3035 cm⁻¹ (medium, sharp): These peaks are characteristic of the aromatic C-H stretching vibrations. Their position above 3000 cm⁻¹ confirms the presence of sp² C-H bonds.[8][16]

-

2965 cm⁻¹ & 2870 cm⁻¹ (medium, sharp): These absorptions are assigned to the asymmetric and symmetric aliphatic C-H stretching modes of the methylene (-CH₂) and methoxy (-OCH₃) groups, respectively. Their presence below 3000 cm⁻¹ is definitive for sp³ C-H bonds.[10][11]

-

1610 cm⁻¹, 1585 cm⁻¹, 1505 cm⁻¹ (medium to strong, sharp): This series of peaks arises from the C=C in-ring stretching vibrations of the substituted benzene ring. The presence of multiple, sharp bands in this area is a hallmark of an aromatic compound.[10][17]

The Fingerprint Region (1500 cm⁻¹ – 400 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure.[3][10]

-

1465 cm⁻¹ & 1380 cm⁻¹ (medium): These bands are attributed to aliphatic C-H bending vibrations (scissoring and bending) from the -CH₂ and -OCH₃ groups.

-

1255 cm⁻¹ (strong, sharp): This intense band is assigned to the asymmetric C-O-C stretching of the aryl ether group. Its high intensity is due to the large change in dipole moment during this vibration.[13]

-

1180 cm⁻¹ (strong, sharp): This absorption is characteristic of the C-F stretching vibration . Its position and intensity are consistent with a fluorine atom attached to an aromatic ring.

-

1045 cm⁻¹ (strong, sharp): This prominent band is assigned to the C-O stretching vibration of the primary alcohol functional group.[6][12]

-

850 cm⁻¹ (strong, sharp): This band likely corresponds to C-H out-of-plane bending ("oop") vibrations of the aromatic ring. The exact position of these bands can be diagnostic of the ring's substitution pattern.

Summary of Key Spectral Data

The following table summarizes the principal absorption bands and their assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3340 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol |

| ~3070, ~3035 | Medium, Sharp | C-H Stretch | Aromatic |

| ~2965, ~2870 | Medium, Sharp | C-H Stretch | Aliphatic (-CH₂, -OCH₃) |

| ~1610, ~1585, ~1505 | Medium-Strong, Sharp | C=C Ring Stretch | Aromatic |

| ~1465, ~1380 | Medium, Sharp | C-H Bend | Aliphatic (-CH₂, -OCH₃) |

| ~1255 | Strong, Sharp | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1180 | Strong, Sharp | C-F Stretch | Aryl Fluoride |

| ~1045 | Strong, Sharp | C-O Stretch | Primary Alcohol |

| ~850 | Strong, Sharp | C-H Out-of-Plane Bend | Aromatic |

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information, allowing for its unambiguous identification. The analysis clearly confirms the presence of all key functional groups: the broad O-H stretch of the alcohol, the distinct aromatic and aliphatic C-H stretches, the characteristic C=C ring vibrations, and the strong, indicative C-O and C-F stretches in the fingerprint region. The application of the ATR technique offers a rapid, reliable, and preparation-free method for acquiring a high-quality spectrum. This guide demonstrates that a systematic approach, grounded in the principles of vibrational spectroscopy, enables a confident and detailed structural elucidation, validating the identity and integrity of the target molecule.

References

- 1. agilent.com [agilent.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 4-Fluoro-2-methoxybenzyl alcohol

An In-Depth Technical Guide to 4-Fluoro-2-methoxybenzyl alcohol

Introduction: A Versatile Building Block in Modern Chemistry

This compound, with CAS number 157068-03-6, is a substituted aromatic alcohol of increasing importance in the fields of medicinal chemistry and advanced organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom on the phenyl ring, make it a highly valuable and versatile synthetic intermediate.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance crucial pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability. The "4-fluoro-2-methoxybenzyl" moiety, in particular, serves as a key structural motif in the design of targeted therapeutics. This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is foundational to its application in research and development.

Core Physicochemical Properties

The key physical constants for this compound are summarized in the table below. This data is critical for reaction setup, solvent selection, and purification processes.

| Property | Value | Source(s) |

| CAS Number | 157068-03-6 | [1][][3] |

| Molecular Formula | C₈H₉FO₂ | [1] |

| Molecular Weight | 156.15 g/mol | [1] |

| IUPAC Name | (4-fluoro-2-methoxyphenyl)methanol | [1][] |

| Appearance | Solid | [1] |

| Boiling Point | 223.6 °C at 760 mmHg | [4] |

| Density | 1.188 g/cm³ | [4] |

| Flash Point | 110.9 °C | [4] |

| Vapor Pressure | 0.055 mmHg | [4] |

| Storage | Store sealed in a dry place at room temperature | [1] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in publicly indexed databases, we can predict the key features of its ¹H NMR, ¹³C NMR, and IR spectra based on the analysis of closely related structural analogs. This predictive analysis is a cornerstone of structural elucidation in synthetic chemistry.

Expert Insight: The substitution pattern is key. The methoxy group at position 2 will exert a strong ortho-directing effect and will donate electron density, while the fluorine at position 4 will exert a moderate deactivating, ortho-para directing effect through resonance and a strong deactivating effect through induction. This electronic tug-of-war dictates the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy (Predicted): Based on analogs like 4-methoxybenzyl alcohol and 4-fluorobenzyl alcohol, the predicted ¹H NMR spectrum in CDCl₃ would show:

-

-OCH₃ (methoxy) protons: A sharp singlet around δ 3.8-3.9 ppm .

-

-CH₂OH (benzylic) protons: A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.6-4.7 ppm .

-

-OH (hydroxyl) proton: A broad singlet, variable chemical shift, typically δ 1.5-2.5 ppm .

-

Aromatic Protons: The three aromatic protons will appear in the δ 6.7-7.3 ppm region. Due to the substitution pattern, they will exhibit complex splitting (doublet of doublets). The proton at C5 (between F and the CH₂OH-bearing carbon) will likely be the most downfield of the three.

¹³C NMR Spectroscopy (Predicted): The predicted ¹³C NMR spectrum would display 8 distinct signals:

-

-OCH₃: ~δ 55-56 ppm .

-

-CH₂OH: ~δ 64-65 ppm .

-

Aromatic Carbons:

-

C-F (ipso): A large doublet due to ¹JCF coupling, expected around δ 160-163 ppm .

-

C-OCH₃ (ipso): ~δ 158-160 ppm .

-

C-CH₂OH (ipso): ~δ 125-130 ppm .

-

CH Carbons: Three signals expected in the δ 100-120 ppm range, showing smaller C-F couplings. The carbon ortho to fluorine (C3) and the carbon ortho to the methoxy group (C1) will be significantly influenced.

-

IR Spectroscopy (Predicted): Key vibrational frequencies would include:

-

O-H Stretch (alcohol): A broad band around 3300-3400 cm⁻¹ .

-

C-H Stretch (aromatic & aliphatic): Bands around 2850-3050 cm⁻¹ .

-

C=C Stretch (aromatic): Peaks in the 1500-1610 cm⁻¹ region.

-

C-O Stretch (alcohol & ether): Strong bands in the 1030-1250 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic band around 1150-1250 cm⁻¹ .

Part 2: Synthesis and Chemical Reactivity

This compound is primarily used as an intermediate. Its synthesis and subsequent reactions are fundamental to its utility.

Representative Synthesis: Reduction of 4-Fluoro-2-methoxybenzaldehyde

A common and efficient method for preparing benzyl alcohols is the reduction of the corresponding benzaldehyde. This transformation is highly reliable and can be achieved with a variety of reducing agents. Sodium borohydride (NaBH₄) is often the reagent of choice due to its mildness, selectivity for aldehydes over other functional groups, and operational simplicity.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reduction

-

Step 1: Reaction Setup: To a solution of 4-fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Step 2: Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen gas evolution. Methanol serves as both the solvent and a proton source for the workup.

-

-

Step 3: Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Step 4: Quenching and Workup: Carefully quench the reaction by slowly adding deionized water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Step 5: Extraction and Purification: Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.

Key Reactivity: Oxidation to 4-Fluoro-2-methoxybenzaldehyde

The primary alcohol functionality of this compound makes it an excellent precursor to the corresponding aldehyde, a critical building block for forming C-N and C-C bonds in more complex molecules. A variety of oxidation protocols exist. Mild, selective methods are preferred to prevent over-oxidation to the carboxylic acid.

Expert Insight: While strong oxidants like permanganate or chromic acid can be used, they often lead to over-oxidation. Modern synthetic chemistry favors milder, more selective reagents. Catalytic systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), are highly effective for converting primary alcohols to aldehydes with high chemoselectivity and yield.[5] Another environmentally friendly approach involves using hydrogen peroxide with a phase transfer catalyst.[6]

Part 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its application as a structural component in the synthesis of biologically active molecules.

Role as a Key Intermediate for Matrix Metalloproteinase-13 (MMP-13) Inhibitors

Matrix metalloproteinase-13 (MMP-13) is a zinc-dependent enzyme that plays a critical role in the degradation of type II collagen, the primary structural component of articular cartilage.[7] Its overactivity is a key driver in the pathology of osteoarthritis (OA). Consequently, the development of potent and selective MMP-13 inhibitors is a major goal for creating disease-modifying OA drugs.[8]

The 4-fluoro-2-methoxybenzyl (or the isomeric 4-fluoro-3-methoxybenzyl) group has been identified as a crucial component in several series of potent and selective MMP-13 inhibitors.[7][9] It is typically incorporated to form a key amide bond, occupying a specific pocket in the enzyme's active site.

Caption: Logical flow for incorporating the benzyl alcohol into a final drug molecule.

Mechanistic Rationale:

-

Metabolic Stability: The fluorine atom can block sites of metabolic oxidation on the aromatic ring, increasing the half-life of the drug.

-

Binding Affinity: The methoxy and fluoro groups modulate the electronic and steric properties of the benzyl ring, allowing for fine-tuning of interactions (e.g., hydrogen bonding, van der Waals forces) within the enzyme's active site to improve potency and selectivity over other MMP isoforms.[8]

For example, in the development of pyrimidine dicarboxamide-based MMP-13 inhibitors, a related 4-fluoro-3-methyl-benzylamine was coupled to the core scaffold to produce highly potent molecules.[9] The synthesis of this amine would logically proceed from the corresponding benzyl alcohol, highlighting the pivotal role of this class of intermediates.

Part 4: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers, such as 2-Fluoro-4-methoxybenzyl alcohol, provides essential guidance.[10]

-

Hazard Identification: Expected to cause skin and eye irritation. May cause respiratory irritation if inhaled.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Handle with compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][10]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery and a versatile intermediate in organic synthesis. Its unique substitution pattern provides a scaffold that imparts desirable properties to larger, more complex molecules. As research into targeted therapies continues, particularly for diseases like osteoarthritis, the demand for well-characterized, high-purity building blocks like this compound is set to grow. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist looking to leverage its potential in their research endeavors.

References

- 1. This compound | 157068-03-6 [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. (4-fluoro-2-methoxyphenyl)methanol, CasNo.157068-03-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ijasrm.com [ijasrm.com]

- 7. Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-2-methoxybenzyl Alcohol (CAS Number: 157068-03-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxybenzyl alcohol, with the CAS number 157068-03-6, is a substituted aromatic alcohol that is emerging as a valuable intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its unique structural features, a fluorine atom and a methoxy group on the benzene ring, impart specific physicochemical properties that make it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the fluorine atom can significantly influence the metabolic stability and binding affinity of a parent molecule, a common strategy employed in drug design. This guide provides a comprehensive overview of the technical properties, synthesis, and potential applications of this compound, aimed at professionals in research and drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. Below is a table summarizing its key properties.

| Property | Value | Source |

| CAS Number | 157068-03-6 | [1] |

| Molecular Formula | C₈H₉FO₂ | [1] |

| Molecular Weight | 156.15 g/mol | [1] |

| IUPAC Name | (4-Fluoro-2-methoxyphenyl)methanol | |

| Appearance | Solid | |

| Boiling Point | 223.553 °C at 760 mmHg | [] |

| Density | 1.188 g/cm³ | [] |

| Purity | Typically ≥95% - 98% | [] |

| Storage | Sealed in a dry environment at room temperature. | |

| InChI Key | IPYORPJKBWEFRI-UHFFFAOYSA-N | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the methoxy protons. The fluorine atom will cause splitting of the signals of adjacent aromatic protons.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the methoxy carbon. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant.

-

IR Spectroscopy: The infrared spectrum will likely display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic peaks for C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O stretching will also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, formaldehyde, or a methoxy group.

Synthesis and Purification

Synthetic Approach

The synthesis of this compound can be approached through various synthetic routes common in organic chemistry. A plausible method involves the reduction of a corresponding benzoic acid or benzaldehyde derivative. For instance, the reduction of 4-fluoro-2-methoxybenzoic acid or 4-fluoro-2-methoxybenzaldehyde using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) would yield the target alcohol. The choice of starting material and reducing agent would depend on the desired scale and available resources.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Purification Protocol

Purification of the crude this compound is typically achieved using silica gel column chromatography.[3] The choice of eluent system is critical for achieving good separation. A gradient of hexane and ethyl acetate is a common starting point, with the polarity being gradually increased to elute the product.[3]

Step-by-Step Column Chromatography Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

-

Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring even packing. A layer of sand can be added on top to protect the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Dry loading, where the crude product is adsorbed onto a small amount of silica gel, is often preferred.

-

Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Biological Activity and Mechanism of Action

Currently, there is limited specific information available in the public domain regarding the biological activity and mechanism of action of this compound. However, the presence of the fluorinated methoxybenzyl moiety suggests its potential as a precursor in the synthesis of biologically active compounds. Substituted benzyl alcohols are known to be versatile intermediates in the development of various therapeutic agents.[4][5]

The introduction of fluorine into a molecule can enhance its metabolic stability by blocking sites of oxidation and can also modulate its binding affinity to biological targets. The methoxy group can also influence the electronic and steric properties of the molecule. Therefore, this compound serves as a valuable scaffold for medicinal chemists to explore the synthesis of novel compounds with potential pharmacological activities. Further research is required to elucidate the specific biological effects and mechanisms of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in organic synthesis.[4] Its alcohol functionality can be readily transformed into other functional groups such as aldehydes, carboxylic acids, or leaving groups for nucleophilic substitution reactions. The aromatic ring can also undergo further functionalization.

A significant area of its application is in the synthesis of enzyme inhibitors. The "4-fluoro-2-methoxybenzyl" moiety can be incorporated into the structure of molecules designed to target specific enzymes involved in disease pathways. For example, related fluorinated and methoxylated benzyl structures have been integral in the development of selective inhibitors for enzymes like matrix metalloproteinases (MMPs), which are implicated in conditions such as osteoarthritis.

The general workflow for utilizing this compound as a synthetic intermediate is depicted below.

Caption: General synthetic utility of this compound.

Suppliers

This compound is available from several chemical suppliers globally. When sourcing this compound, it is essential to consider the purity and to request a certificate of analysis to ensure it meets the requirements for your specific application. Some of the suppliers include:

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern offers opportunities for the development of novel compounds with potentially enhanced pharmacological properties. While specific data on its biological activity is currently limited, its role as a key intermediate is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in their pursuit of new chemical entities and therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Acid-Triggered Colorimetric Hydrophobic Benzyl Alcohols for Soluble Tag-Assisted Liquid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 157068-03-6|(4-Fluoro-2-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]

- 7. 157068-03-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Conformational Landscape of 4-Fluoro-2-methoxybenzyl Alcohol: A Computational Perspective

In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is paramount to its function. The conformational flexibility of a molecule, the various spatial arrangements of its atoms, dictates its interaction with biological targets and its material properties. This guide provides an in-depth, technical walkthrough of a computational approach to elucidating the conformational preferences of 4-Fluoro-2-methoxybenzyl alcohol, a molecule of interest due to the interplay of its electron-withdrawing fluorine and electron-donating methoxy substituents on a flexible benzyl alcohol scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict molecular behavior.

Introduction: The Significance of Conformational Analysis

The seemingly subtle variations in the spatial arrangement of a molecule's functional groups can have profound effects on its biological activity, physicochemical properties, and reactivity. For this compound, the orientation of the hydroxymethyl group relative to the substituted phenyl ring, and the interplay between the fluoro and methoxy groups, can lead to a complex potential energy surface with multiple stable conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is critical for:

-

Structure-Activity Relationship (SAR) Studies: Identifying the bioactive conformation that binds to a specific receptor or enzyme.

-

Pharmacokinetic Profiling: Predicting properties like membrane permeability and metabolic stability, which are influenced by molecular shape and polarity.

-

Crystal Engineering: Understanding the intermolecular interactions that govern crystal packing.

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (methoxy oxygen and fluorine) within the same molecule suggests the potential for intramolecular hydrogen bonding, a key factor in stabilizing specific conformations.[1][2][3][4]

Theoretical Foundation: Selecting the Right Computational Tools

The accuracy of a computational study hinges on the appropriate selection of theoretical methods and basis sets. For a molecule like this compound, where non-covalent interactions are expected to play a significant role, our choices must be deliberate and justified.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure of molecules. However, standard DFT functionals can sometimes fail to accurately describe the long-range electron correlation effects that govern non-covalent interactions like hydrogen bonds and van der Waals forces.[5][6] Therefore, the choice of functional is critical.

For systems with potential intramolecular hydrogen bonding and other weak interactions, dispersion-corrected DFT functionals are highly recommended. A functional like ωB97X-D or the use of empirical dispersion corrections such as Grimme's D3 scheme (B3LYP-D3 ) provides a good balance of accuracy and computational cost.[7] Studies on similar fluorinated benzyl alcohols have also demonstrated the utility of functionals like MPWB1K , which are specifically parameterized to provide better accuracy for hydrogen bonding and other non-covalent interactions.[1][4]

The Importance of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set will provide a more accurate description of the electron distribution, particularly for atoms with lone pairs and for describing diffuse electron density involved in weak interactions.

For conformational analysis, a Pople-style basis set such as 6-311+G(d,p) is a good starting point. The "+" indicates the addition of diffuse functions, which are crucial for describing the lone pairs on oxygen and fluorine, and the "(d,p)" denotes the inclusion of polarization functions on heavy atoms and hydrogens, respectively, allowing for more flexibility in the shape of the atomic orbitals. For higher accuracy, correlation-consistent basis sets like Ahlrichs' def2-TZVP or Dunning's aug-cc-pVDZ can be employed.[8][9]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive computational workflow for the conformational analysis of this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Caption: A schematic of the computational workflow for conformational analysis.

Step 1: Initial Structure Generation

The first step is to build the 3D structure of this compound. This can be done using any molecular modeling software. It is important to ensure correct atom connectivity and stereochemistry.

Step 2: Conformational Search

A systematic or stochastic conformational search is performed to explore the potential energy surface and identify low-energy conformers. The key dihedral angles to be systematically rotated are:

-

τ1 (C(ar)-C(ar)-Cα-O): Rotation around the bond connecting the phenyl ring to the benzylic carbon.

-

τ2 (C(ar)-Cα-O-H): Rotation of the hydroxyl hydrogen.

-

τ3 (C(ar)-C(ar)-O-C(Me)): Rotation of the methoxy group.

A relaxed potential energy surface scan, where the geometry is optimized at each incremental rotation of the dihedral angle, is a robust method for this purpose.

Step 3: Geometry Optimization

The unique, low-energy conformers identified from the conformational search are then subjected to full geometry optimization without any constraints. This is performed using the chosen DFT functional and basis set (e.g., ωB97X-D/6-311+G(d,p)). The optimization process will locate the nearest stationary point on the potential energy surface for each starting conformer.

Step 4: Vibrational Frequency Calculation

To confirm that the optimized structures are true energy minima and not saddle points (transition states), a vibrational frequency calculation is performed on each optimized conformer. A true minimum will have all real (positive) vibrational frequencies. The frequency calculation also provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for a more accurate relative energy comparison between conformers.

Step 5: Single-Point Energy Refinement

To obtain even more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., def2-TZVP) or a more computationally expensive, but more accurate, method like Møller-Plesset perturbation theory (MP2).

Step 6: Analysis of Results

The final step involves a thorough analysis of the computational data. This includes:

-

Relative Energies: Calculating the relative energies of all stable conformers to determine the most stable and the Boltzmann population of each at a given temperature.

-

Geometric Parameters: Analyzing key bond lengths, bond angles, and dihedral angles to understand the structural differences between conformers.

-

Intramolecular Interactions: Utilizing advanced wavefunction analysis techniques to identify and characterize non-covalent interactions.

Advanced Analysis: Unveiling Intramolecular Interactions

To gain deeper insights into the forces governing the conformational preferences of this compound, several advanced analysis techniques can be employed.

Caption: Advanced wavefunction analysis techniques for characterizing non-covalent interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. The second-order perturbation theory analysis within the NBO framework can quantify the stabilization energy associated with donor-acceptor interactions, such as the delocalization of electron density from an oxygen lone pair to the antibonding orbital of an O-H bond, which is characteristic of a hydrogen bond.[1][4]

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, can be used to characterize the nature and strength of the interaction, including hydrogen bonds.[1][4]

Non-Covalent Interaction (NCI) Plots

NCI plots provide a visual representation of non-covalent interactions in real space. They are based on the electron density and its reduced density gradient. These plots generate surfaces that highlight regions of attractive and repulsive interactions, making it easy to identify hydrogen bonds, van der Waals interactions, and steric clashes.[10]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 0.00 | 75.3 |

| 2 | 1.25 | 1.18 | 15.1 |

| 3 | 2.50 | 2.42 | 5.6 |

| ... | ... | ... | ... |

Table 2: Key Geometric Parameters and NBO Analysis for the Most Stable Conformer

| Interaction | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |

| OH···O(Me) | 65.2° | 175.8° | LP(O_methoxy) | σ(O-H) | 2.1 |

| OH···F | -70.1° | 5.3° | LP(F) | σ(O-H) | 1.5 |

Conclusion

The computational protocol detailed in this guide provides a robust framework for the in-depth conformational analysis of this compound. By combining systematic conformational searching, accurate quantum mechanical calculations, and advanced wavefunction analysis, researchers can gain a comprehensive understanding of the factors that govern the three-dimensional structure of this and other flexible molecules. These insights are invaluable for rational drug design, materials science, and fundamental chemical research. The principles and methodologies outlined here are broadly applicable to a wide range of molecular systems where conformational flexibility and non-covalent interactions are key determinants of function.

References

- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. [1405.1771] Noncovalent Interactions in Density-Functional Theory [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring non-covalent interactions in excited states: beyond aromatic excimer models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. 8.51 The Basis Set Libraries [molcas.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Theoretical Investigation of 4-Fluoro-2-methoxybenzyl Alcohol Reactivity: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals